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Compound of Interest

4-amino-N,1-dimethyl-1H-
Compound Name: _
pyrazole-3-sulfonamide

CAS No.: 2151733-63-8

Cat. No.: B2604969

Get Quote

Technical Monograph: CsH10N4O2S
Functionalized Heterocycles in Fragment-Based
Drug Discovery (FBDD)

Part 1: Executive Technical Analysis

CsH10N4O2S (Molecular Weight: 190.22 g/mol ) is not a single pharmaceutical agent but a
distinctive molecular formula representing a cluster of functionalized nitrogen-sulfur
heterocycles. In the context of drug development, this formula corresponds to specific "building
blocks" or synthons used to construct larger bioactive scaffolds, particularly kinase inhibitors,
GPCR ligands, and anti-infectives.

The two most chemically significant isomers for researchers are:

¢ 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide: A sulfonamide precursor used in fragment-
based design.

o 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole: A specialized reagent for olefin synthesis (Julia-
Kocienski olefination) and a bioisostere in peptidomimetics.
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This guide provides the physicochemical profiling, synthetic pathways, and handling protocols
for these entities, treating them as critical nodes in the drug discovery supply chain.
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Part 2: Structural Isomerism & Logic

In drug development, the arrangement of atoms defines the biological activity. The CsH10N4O2S
formula splits into two distinct chemical lineages.

1. The Scaffold Lineage (Pyrazole Derivative)

« |dentity:1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide[1]

e Role: This molecule acts as a "connector." The sulfonohydrazide group (-SOz2NHNHz2) is a
versatile handle. It can be cyclized to form sultams or coupled with aldehydes to form

hydrazones, a common motif in antimicrobial research. The pyrazole ring serves as a stable,
aromatic core that fits well into ATP-binding pockets of kinases.

2. The Reagent Lineage (Tetrazole Derivative)
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« |dentity:1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole[2]

» Role: This is a Julia-Kocienski Reagent. Researchers use this to synthesize alkenes with
high E-selectivity. The sulfonyl-tetrazole moiety is an "auxiliary” that is removed during the
reaction, leaving behind a precise carbon-carbon double bond in the final drug molecule.

Visualizing the Isomeric Divergence

The following diagram illustrates the structural divergence and application of the CsH1oN4O2S

formula.
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Caption: Divergent utility of CsH10N4O2S isomers in medicinal chemistry workflows.
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Part 3: Experimental Protocols

This section details the synthesis and handling of the Pyrazole Sulfonohydrazide isomer, as it
is the primary "building block" for therapeutic agents.

Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-
sulfonohydrazide

Objective: Convert the pyrazole core into a reactive sulfonohydrazide synthon. Mechanism:
Electrophilic aromatic substitution (Chlorosulfonation) followed by nucleophilic substitution
(Hydrazinolysis).

Reagents:
e 1,3-Dimethyl-1H-pyrazole (Starting Material)[1]
¢ Chlorosulfonic acid (

) — Hazard: Corrosive/Fuming

o Hydrazine hydrate (

) — Hazard: Carcinogen/Toxic

e Thionyl chloride (
) — Optional activating agent
Step-by-Step Methodology:
e Chlorosulfonation (The Critical Step):
o Cool

(5.0 equiv) to 0°C in a dry round-bottom flask under Argon.

o Add 1,3-Dimethyl-1H-pyrazole (1.0 equiv) dropwise. Control: Maintain temperature <5°C
to prevent ring decomposition.

o Heat the mixture to 90°C for 2 hours.
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o Validation: Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of the starting
material indicates conversion to the sulfonic acid intermediate.

o Quench: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride
precipitates as a solid. Filter and dry in vacuo.

e Hydrazinolysis:

[¢]

Dissolve the isolated 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in THF
(Tetrahydrofuran) at 0°C.

[¢]

Add Hydrazine hydrate (2.5 equiv) dropwise. Note: Excess hydrazine acts as a scavenger
for the HCI by-product.

[¢]

Stir at Room Temperature (RT) for 4 hours.

[e]

Observation: A white precipitate (hydrazine hydrochloride) may form; the product often
remains in solution or precipitates upon concentration.

e Purification:

o

Evaporate solvent.

[¢]

Recrystallize from Ethanol/Water (9:1).

o

Yield Target: >75%.

Characterization:

[e]

» 1H NMR (DMSO-de): Look for pyrazole singlet (~8.0 ppm), N-methyls (~3.8 and 2.4
ppm), and broad hydrazine protons (~4.0 and 8.5 ppm).

= MS (ESI):

Self-Validating Workflow Diagram

The following DOT diagram outlines the logic flow for validating the synthesis product.
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Caption: Quality Control logic for validating the CsH10N4O2S synthon.

Part 4: Applications in Drug Development
1. Fragment-Based Drug Discovery (FBDD)

Researchers utilize the 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide isomer as a "fragment.”
Because it has a low molecular weight (<200 Da), it is screened against protein targets (like
kinases) using X-ray crystallography or NMR.

e Mechanism: The sulfonohydrazide group can form hydrogen bonds with the "hinge region” of
kinase enzymes.

» Evolution: Once binding is confirmed, the fragment is "grown" by reacting the hydrazine tail
with aldehydes or acid chlorides to reach adjacent hydrophobic pockets.

2. Bioisosterism

The tetrazole isomer (1-lsopropyl-5-(methylsulfonyl)-1H-tetrazole) represents a class of
compounds where the tetrazole ring acts as a bioisostere for a carboxylic acid.

o Advantage: Tetrazoles have a similar pKa to carboxylic acids but are more lipophilic and
metabolically stable, improving the oral bioavailability of the final drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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